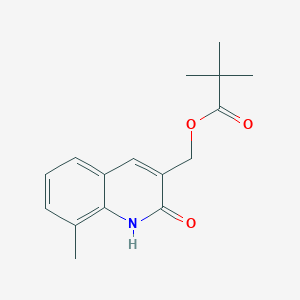

(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

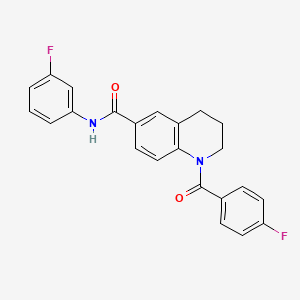

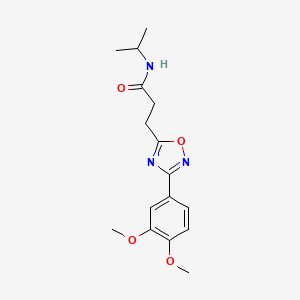

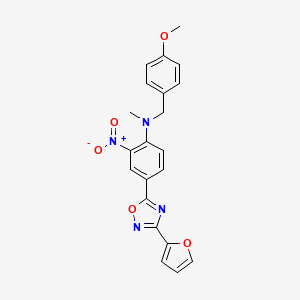

The compound “(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a 2-hydroxy group (an alcohol), a methyl group at the 8th position, and a pivalate ester attached to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by functionalization to introduce the hydroxy, methyl, and pivalate groups. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline backbone, which is a fused ring structure containing a benzene ring and a pyridine ring. The hydroxy, methyl, and pivalate groups would be attached at the specified positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The hydroxy group might be involved in condensation or substitution reactions. The methyl group could potentially undergo reactions typical of alkanes, and the pivalate ester could participate in ester hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of an ester could influence its solubility in organic solvents .Wirkmechanismus

Target of Action

It’s known that quinoline derivatives, such as this compound, often exhibit antimicrobial activity . They can interact with various bacterial species, including Clostridium perfringens and Escherichia coli .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

It’s known that the equilibrium of bacterial microbiota in the human intestine can be influenced by such compounds . Disruption of this equilibrium can lead to gastrointestinal diseases .

Pharmacokinetics

It’s known that the methyl ester of pivalic acid, a component of this compound, is resistant to hydrolysis . This resistance could potentially impact the bioavailability of the compound.

Result of Action

Quinoline derivatives are known to exhibit antimicrobial activity . They can inhibit the growth of various bacterial species, potentially leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-hydroxy-8-methylquinolin-3-yl)methyl pivalate. For instance, the survival of bacterial microbiota in the human intestine, a potential target of this compound, is largely dependent on the equilibrium it can establish with its environment .

Vorteile Und Einschränkungen Für Laborexperimente

(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have multiple potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be used in clinical settings.

Zukünftige Richtungen

There are several future directions for research on (2-hydroxy-8-methylquinolin-3-yl)methyl pivalate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction is to explore its potential as a ligand in the synthesis of metal complexes for use in catalysis and material sciences. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential toxicity and side effects.

In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to investigate its safety and efficacy.

Synthesemethoden

(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate can be synthesized through a multi-step process that involves the reaction of 8-methylquinoline with pivaloyl chloride in the presence of a base, followed by the hydrolysis of the resulting ester. The final product is obtained by reacting the resulting carboxylic acid with thionyl chloride and methanol.

Wissenschaftliche Forschungsanwendungen

(2-hydroxy-8-methylquinolin-3-yl)methyl pivalate has been studied for its potential applications in various fields, including pharmacology, biochemistry, and material sciences. In pharmacology, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial activities. In biochemistry, this compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. In material sciences, this compound has been explored for its potential use as a ligand in the synthesis of metal complexes.

Eigenschaften

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10-6-5-7-11-8-12(14(18)17-13(10)11)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWMIYNXGHAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

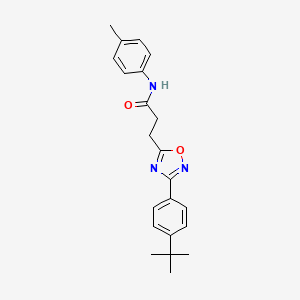

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)

![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)

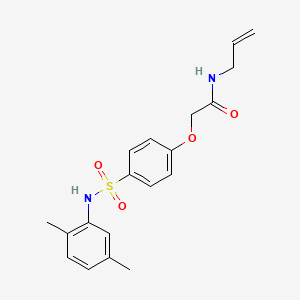

![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)